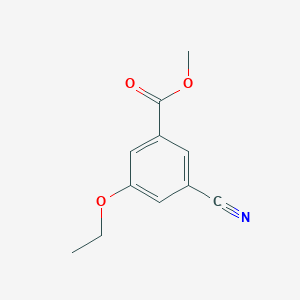
1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
概要
説明
The compound “[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate” is a small molecule . It belongs to the class of organic compounds known as bisphosphonates, which are organic compounds containing two phosphonate groups linked together through a carbon atom .
Molecular Structure Analysis
The molecular structure of “[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate” includes a 5-chloro-2-pyridinyl group attached to a bisphosphonate group . The chemical formula is C6H9ClN2O6P2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate” include a molecular weight of 302.546 and a monoisotopic mass of 301.962436761 .科学的研究の応用
Carcinogenic Potential of Heterocyclic Amines
Exposure to Carcinogenic Heterocyclic Amines : Studies have shown that humans are continually exposed to carcinogenic heterocyclic amines through their diet. These compounds, found in cooked foods, have been linked to increased cancer risk due to their formation during the cooking process at high temperatures. The presence of these amines has been confirmed in urine samples of individuals consuming a normal diet, indicating systemic exposure that may contribute to carcinogenesis (Ushiyama et al., 1991).
Genetic Polymorphisms and Metabolism of HAs : The metabolism and bioactivation of heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are influenced by genetic polymorphisms in enzymes like CYP1A2 and NAT2. These genetic variations can affect the individuals' susceptibility to the carcinogenic effects of HAs by altering the efficiency of their metabolic activation or detoxification pathways (Moonen et al., 2004).
Biomonitoring and Risk Assessment
Biomonitoring of HAs in Human Hair : Innovative methods for biomonitoring carcinogenic heterocyclic aromatic amines in human hair have been developed. This approach provides a non-invasive means to assess chronic exposure to potential carcinogens like PhIP, which are predominantly derived from the consumption of cooked meats. The accumulation of these compounds in hair could serve as a biomarker for dietary exposure and potential cancer risk (Bessette et al., 2009).
Risk Assessment of HA Exposure : A retrospective quantitative risk assessment of skin sensitization caused by exposure to certain aromatic compounds used in consumer products has highlighted the necessity of evaluating the toxicological profiles of chemicals before their market release. This study underscores the importance of assessing the skin sensitization potential of chemicals, including heterocyclic amines, to mitigate consumer risk (Fukushima et al., 2023).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(5-chloropyridin-2-yl)-3-methyl-3,4-dihydropyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-6-4-8(11)13-14(6)9-3-2-7(10)5-12-9/h2-3,5-6H,4H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBPMYBQHDMKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NN1C2=NC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylimidazo[1,2-b]pyridazine](/img/structure/B1646735.png)


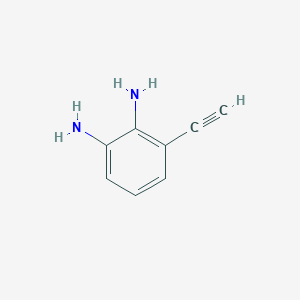

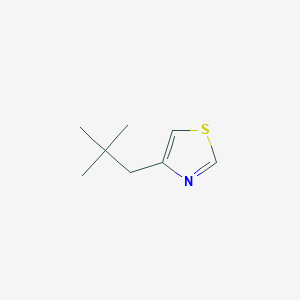
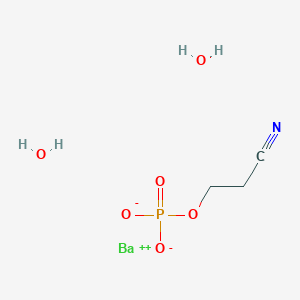

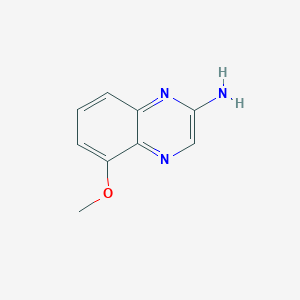
![1-[(4-Methoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1646783.png)


